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Compound of Interest

Compound Name: Deoxyflindissone

Cat. No.: B593574

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyflindissone is a tirucallane triterpenoid that has been isolated from the stem and stem
barks of Cornus walteri.[1][2] It is defined as (13a,143,170,20S,23R)-21,23-epoxylanosta-7,24-
diene substituted by an oxo group at position 3.[1] Studies have shown that Deoxyflindissone
exhibits significant cytotoxic activity against various human cancer cell lines, including A549
(lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), and XF498 (central nervous system).[2]
This promising biological activity makes the accurate structural characterization and elucidation
of its physicochemical properties crucial for further drug development and mechanistic studies.

This application note provides a comprehensive overview of the characterization of
Deoxyflindissone using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). While specific experimental data for Deoxyflindissone is not extensively
available in the public domain, this document outlines the expected spectral characteristics
based on its known structure and provides detailed protocols for its analysis.

Data Presentation

Expected NMR Spectroscopic Data
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The structural complexity of Deoxyflindissone, a triterpenoid, would result in a complex NMR
spectrum. Based on its structure and data from similar tirucallane triterpenoids, the following *H
and 13C NMR chemical shifts are anticipated.

Table 1: Expected 'H and 3C NMR Chemical Shifts for Deoxyflindissone.
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Expected **C Chemical

Expected *H Chemical

Position ) .
Shift (6c, ppm) Shift (6H, ppm)

1 35-40 1.5-2.0 (m)
2 30-35 1.8-2.2 (m)
3 215-220 (C=0) -

4 45-50 -

5 50-55 1.0-1.5 (m)
6 20-25 1.4-1.9 (m)
7 115-120 (C=) 5.0-5.5 (m)
8 140-145 (=C) -

9 48-52 1.2-1.7 (m)
10 35-40 -

11 20-25 1.3-1.8 (m)
12 25-30 1.6-2.1 (m)
13 40-45 -

14 48-52 -

15 30-35 1.5-2.0 (m)
16 25-30 1.7-2.2 (m)
17 50-55 1.8-2.3 (m)
18 15-20 0.8-1.0 (s)
19 18-22 0.9-1.1 (s)
20 35-40 1.9-2.4 (m)
21 70-75 (CH-O) 3.5-4.0 (m)
22 30-35 1.8-2.3 (m)
23 80-85 (CH-0) 3.8-4.3 (m)
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24 120-125 (C=) 5.1-5.6 (M)
25 130-135 (=C)

26 25-30 1.6-1.8 (s)
27 15-20 1.5-1.7 (s)
28 28-32 0.8-1.0 (s)
29 25-30 0.9-1.1 (s)
30 15-20 0.7-0.9 (s)

Expected Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of Deoxyflindissone. The expected monoisotopic mass is 438.3498 g/mol for the
molecular formula C3oH4602.[1] Tandem mass spectrometry (MS/MS) experiments would
reveal characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation of Deoxyflindissone.

m/z (Fragment) Proposed Structure/Loss
438.3498 [M]* (Molecular lon)

423.3263 [M - CH3]*

420.3341 [M - H20]*

395.3052 [M - C3H7]* (Loss of isopropyl group)
205.1643 Cleavage of the C17-C20 bond
121.0653 Fragmentation of the side chain

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain detailed structural information of Deoxyflindissone.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity is recommended.[3]

Sample Preparation:

o Dissolve 5-10 mg of purified Deoxyflindissone in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e IH NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30°
pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low
natural abundance of 13C.

e 2D NMR: To fully assign the structure, a suite of 2D NMR experiments should be performed,
including:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings (2-3 bonds), which is crucial for connecting different parts of the molecule.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons and elucidate the stereochemistry.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight, elemental composition, and fragmentation
pattern of Deoxyflindissone.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole-Time-of-
Flight) or Orbitrap instrument, coupled with a suitable ionization source (e.g., ESI or APCI) is
recommended.[3]

Sample Preparation:

e Prepare a stock solution of purified Deoxyflindissone at a concentration of 1 mg/mL in a
suitable solvent (e.g., methanol, acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.
Data Acquisition:

e Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the
molecular weight and observe the protonated molecule [M+H]*. The high-resolution data will
be used to calculate the elemental composition.

e Tandem MS (MS/MS): Select the [M+H]* ion for fragmentation using collision-induced
dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment
ions. Varying the collision energy can provide more detailed fragmentation information.

Mandatory Visualization
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Caption: Experimental workflow for Deoxyflindissone characterization.
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Caption: Plausible cytotoxic signaling pathway of Deoxyflindissone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Characterization of Deoxyflindissone
using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593574#nmr-and-mass-spectrometry-
characterization-of-deoxyflindissone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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